(3aS,4R,9bR)-6-chloro-4-[4-(thietan-3-yloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
6-Chloro-4-[4-(thietan-3-yloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure with a thietan-3-yloxy group attached to a phenyl ring, which is further connected to a cyclopenta[c]quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[4-(thietan-3-yloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(thietan-3-yloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated quinoline derivatives.
Scientific Research Applications
6-Chloro-4-[4-(thietan-3-yloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-[4-(thietan-3-yloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
6-Chloro-4-[4-(thietan-3-yloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to the presence of the thietan-3-yloxy group, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H20ClNOS |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-chloro-4-[4-(thietan-3-yloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C21H20ClNOS/c22-19-6-2-5-18-16-3-1-4-17(16)20(23-21(18)19)13-7-9-14(10-8-13)24-15-11-25-12-15/h1-3,5-10,15-17,20,23H,4,11-12H2/t16-,17+,20+/m1/s1 |
InChI Key |
PMSJPCTYTIHYLR-UWVAXJGDSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)OC5CSC5 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)OC5CSC5 |
Origin of Product |
United States |
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